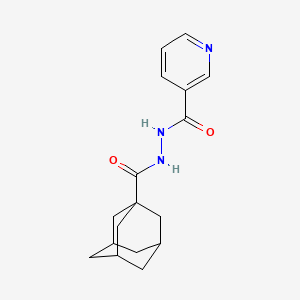
N'-(adamantane-1-carbonyl)pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an adamantane moiety, which is known for its rigidity and stability, coupled with a pyridine-3-carbohydrazide group. The combination of these two moieties imparts unique chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with pyridine-3-carboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:
Adamantane-1-carbohydrazide+Pyridine-3-carboxaldehyde→N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Mechanism of Action
The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, while the pyridine-3-carbohydrazide group may interact with enzymes or receptors involved in various biological processes. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide can be compared with other similar compounds, such as:
- N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide
- N’-(adamantane-1-carbonyl)benzene-1-carbohydrazide
- N’-(adamantane-1-carbonyl)thiophene-2-carbohydrazide
These compounds share the adamantane moiety but differ in the nature of the carbohydrazide group
Properties
IUPAC Name |
N'-(adamantane-1-carbonyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(14-2-1-3-18-10-14)19-20-16(22)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBIXOHUBNJKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4950100.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4950106.png)
![1,4-dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4950112.png)
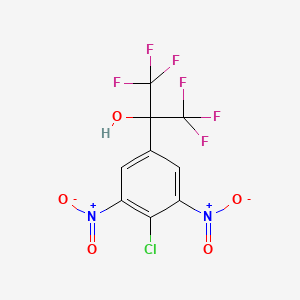
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)ACETAMIDE](/img/structure/B4950129.png)
![1,5-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4950141.png)
![N-METHYL-4-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4950144.png)
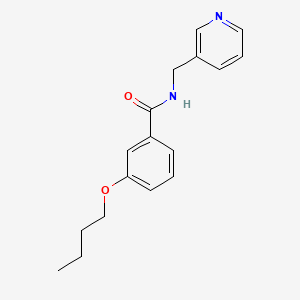
![2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B4950158.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide](/img/structure/B4950160.png)
![2-(1H-pyrazol-1-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B4950163.png)
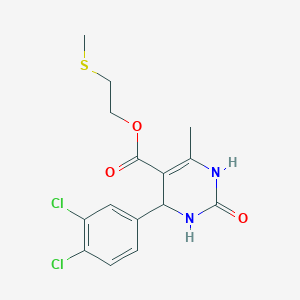
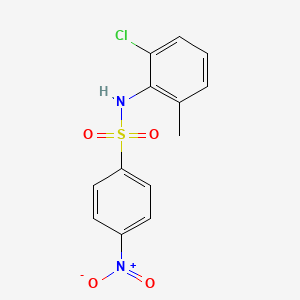
![potassium 2-[(2-cyano-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethanesulfonate](/img/structure/B4950203.png)
